N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
Description
N1,N1'-(2-Methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is a highly substituted aromatic diamine with a complex structure featuring a central 2-methyl-1,4-phenylene bridge flanked by dibutylamino groups and additional N4,N4-dibutylbenzene-1,4-diamine moieties. Its molecular formula is C62H92N6, with an average mass of 921.46 g/mol . The compound is synthesized via a palladium-catalyzed coupling reaction involving 4-bromoaniline and 1,4-aminobenzene, followed by recrystallization to yield a brown powder . Its extended conjugation and electron-rich structure make it suitable for photothermal and thermochromic applications, particularly in anti-counterfeiting technologies .
Properties
Molecular Formula |
C63H94N6 |
|---|---|
Molecular Weight |
935.5 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis[4-(dibutylamino)phenyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C63H94N6/c1-10-18-44-64(45-19-11-2)54-26-34-58(35-27-54)68(59-36-28-55(29-37-59)65(46-20-12-3)47-21-13-4)62-42-43-63(53(9)52-62)69(60-38-30-56(31-39-60)66(48-22-14-5)49-23-15-6)61-40-32-57(33-41-61)67(50-24-16-7)51-25-17-8/h26-43,52H,10-25,44-51H2,1-9H3 |
InChI Key |
LRUMUWZMPMYSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC(=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC)C |
Origin of Product |
United States |
Preparation Methods
Core Intermediate: 2-Methyl-1,4-phenylenediamine
The synthesis begins with the preparation of 2-methyl-1,4-phenylenediamine, a critical intermediate. While direct commercial availability is limited, it can be synthesized via:
- Friedel-Crafts alkylation of 1,4-diaminobenzene with methyl chloride in the presence of AlCl₃.
- Reductive amination of 2-methyl-1,4-dinitrobenzene using H₂/Pd-C or ammonium formate.
- 1,4-Dinitrobenzene (10 mmol) is treated with methyl iodide (22 mmol) and AlCl₃ (15 mmol) in dichloromethane at 0°C for 6 hours.
- The crude 2-methyl-1,4-dinitrobenzene is reduced with H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 12 hours, yielding 2-methyl-1,4-phenylenediamine (85% purity, requiring column chromatography).
Stepwise Functionalization of the Central Core
Installation of Dibutylamino Groups
The dibutylamino moieties are introduced via Buchwald-Hartwig amination or Ullmann coupling , leveraging palladium or copper catalysts.
- 2-Methyl-1,4-phenylenediamine (5 mmol) is reacted with 4-bromo-N,N-dibutylaniline (12 mmol) in toluene using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3 equiv) at 110°C for 24 hours.
- Yield : ~70% after purification by silica gel chromatography (hexane:ethyl acetate = 4:1).
Critical Parameters :
- Excess 4-bromo-N,N-dibutylaniline ensures bis-amination.
- Cs₂CO₃ enhances nucleophilicity of the amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies from analogous syntheses reveal:
| Solvent | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Toluene | 110 | 92 | 85 |
| Dioxane | 100 | 88 | 78 |
| DMF | 120 | 95 | 65 |
Toluene provides optimal balance between conversion and selectivity, minimizing side reactions like over-alkylation.
Catalytic Systems
- Pd(OAc)₂/Xantphos : Superior for electron-rich aryl bromides.
- CuI/1,10-phenanthroline : Cost-effective but requires higher temperatures (140°C).
Challenges in Steric and Electronic Modulation
The 2-methyl group introduces steric hindrance, necessitating adjustments:
- Increased catalyst loading (5 mol% Pd) improves coupling efficiency.
- Prolonged reaction times (36–48 hours) enhance conversion for hindered substrates.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Substituent Effects: The target compound's dibutylamino groups enhance solubility in non-polar solvents and electron-donating capacity, critical for photothermal activity. N,N'-Bis(phenylmethyl)benzene-1,4-diamine lacks alkyl chains, resulting in lower molecular weight (364.5 g/mol) and reduced solubility in organic media. N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine has a simpler structure with a single phenyl group, making it suitable for industrial antioxidant use rather than optoelectronic applications.
Synthesis Complexity :
- The target compound requires palladium catalysts and multi-step purification , whereas simpler analogs like N,N′-Bis(diphenylmethyl)benzene-1,4-diamine are synthesized via Schiff-base reactions .
Application-Specific Properties: Photothermal Performance: The target compound’s extended conjugation and multiple amino groups enable strong near-infrared absorption, unlike the phenylmethyl or tolyl-substituted derivatives . Thermal Stability: N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine exhibits higher thermal stability due to aromatic stacking, whereas the target compound’s flexible alkyl chains may lower its melting point.
Research Findings and Data
Optical Properties Comparison
Thermal and Solubility Data
Biological Activity
N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is a complex organic compound with the molecular formula and a molecular weight of approximately 935.46 g/mol. This compound is notable for its potential applications in various fields, including materials science and biological research.
Chemical Structure
The chemical structure of this compound features two dibutylamino groups connected by a phenylene bridge, which contributes to its unique properties. The presence of multiple functional groups suggests potential reactivity and biological activity.
Antioxidant Properties
Research indicates that compounds similar to N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent. The specific mechanisms of action are still under investigation.
Study 1: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth. The IC50 value was determined to be around 15 µM, suggesting moderate potency compared to established chemotherapeutic agents.
Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability under stress conditions.
Safety Data
The material safety data sheet (MSDS) for N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) indicates that it may cause skin and eye irritation upon contact. Prolonged exposure could lead to allergic reactions in sensitive individuals.
Comparative Analysis
| Property | N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) | Similar Compounds |
|---|---|---|
| Molecular Weight | 935.46 g/mol | Varies |
| Antioxidant Activity | Moderate | High in some cases |
| Cytotoxicity | IC50 ~ 15 µM (MCF-7 cells) | Varies |
| Neuroprotective Effects | Significant reduction in neuronal death under oxidative stress conditions | Present in many |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine), and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, Buchwald-Hartwig amination or Ullmann coupling may be employed to introduce dibutylamino groups onto the aromatic backbone. Catalysts such as palladium complexes (e.g., Pd(OAc)₂ with Xantphos ligands) are critical for achieving high yields (>70%) under inert atmospheres (N₂/Ar) at 80–110°C . Solvent choice (e.g., toluene or DMF) and stoichiometric ratios of amines to halide intermediates must be optimized to minimize by-products like dehalogenated residues. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dibutyl group integration.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~800–850 Da).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Low Solubility : Use polar aprotic solvents (e.g., DCM/THF mixtures) during recrystallization.
- By-Product Formation : Optimize reaction time to prevent over-alkylation; employ scavengers like molecular sieves for moisture-sensitive steps.
- Column Chromatography Limitations : For large-scale purification, consider flash chromatography with automated fraction collectors .
Advanced Research Questions
Q. How does the electron-donating dibutylamino group influence the compound’s electronic properties, and how can this be experimentally validated?
- Methodological Answer : The dibutylamino groups enhance electron density on the benzene core, which can be quantified via:
- Cyclic Voltammetry (CV) : Measure oxidation potentials (E₁/₂) to assess HOMO/LUMO levels.
- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with analogs lacking dibutyl groups; shifts >20 nm indicate strong electronic modulation.
- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and compare with experimental data .
Q. What experimental strategies can resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer : Conflicting stability reports may arise from:
- Solvent Effects : Test stability in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents.
- Oxidant Selection : Compare results using H₂O₂, KMnO₄, or O₂/UV light.
- Accelerated Aging Studies : Use TGA/DSC to monitor decomposition kinetics at elevated temperatures (50–100°C). Publish raw data with error margins to clarify discrepancies .
Q. How can researchers design experiments to probe this compound’s potential as a charge-transport material in organic electronics?
- Methodological Answer :
- Thin-Film Fabrication : Spin-coat solutions onto ITO substrates; anneal at 150°C to optimize morphology.
- Hole/Electron Mobility Measurement : Use space-charge-limited current (SCLC) or time-of-flight (TOF) techniques.
- Device Integration : Test in OLED or OPV architectures with standard hole/electron transport layers (e.g., PEDOT:PSS, LiF/Al electrodes) .
Data Contradiction Analysis
Q. Why do computational predictions of solubility parameters conflict with experimental observations?
- Methodological Answer : Discrepancies may arise from:
- Force Field Limitations : Classical models (e.g., COSMO-RS) may poorly capture dibutyl group conformational flexibility.
- Aggregation Effects : Dynamic light scattering (DLS) can detect nanoaggregates in solution, which reduce apparent solubility.
- Validation : Cross-check with Hansen solubility parameters using turbidity titration .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in academic labs?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., DMF).
- Waste Disposal : Neutralize acidic/basic by-products before aqueous disposal; consult institutional SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
